

# Exploring the chemical structure of Bromodomain inhibitor-10

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## Compound of Interest

Compound Name: *Bromodomain inhibitor-10*

Cat. No.: *B2903184*

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## An In-depth Technical Guide to Bromodomain Inhibitor-10

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Bromodomain inhibitor-10** (CAS: 1870849-58-3) is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with particular efficacy against the first bromodomain of BRD4 (BRD4-BD1). BET proteins are epigenetic readers that play a crucial role in the regulation of gene transcription. By binding to acetylated lysine residues on histones and transcription factors, they recruit transcriptional machinery to specific genomic loci, thereby activating gene expression programs involved in cell proliferation, differentiation, and inflammation. Dysregulation of BET protein activity is implicated in the pathogenesis of various diseases, including cancer and inflammatory disorders. **Bromodomain inhibitor-10** serves as a valuable chemical probe for studying the biological functions of BRD4 and as a lead compound for the development of novel therapeutics.

### Chemical Structure and Properties

IUPAC Name: N-(4-methyl-2-oxo-1,2-dihydroquinolin-6-yl)-2-(morpholin-4-yl)pyridine-3-carboxamide[1][2]

Canonical SMILES: CC1=CC(=O)NC2=C1C=C(C=C2)NC(=O)C3=C(N=CC=C3)N4CCOCC4

Chemical Formula:  $C_{20}H_{20}N_4O_3$

Molecular Weight: 364.40 g/mol [3]

## Quantitative Biological Data

The following tables summarize the known quantitative data for **Bromodomain inhibitor-10**, providing insights into its binding affinity and selectivity.

| Target   | Assay Type                 | Value   | Reference |
|----------|----------------------------|---------|-----------|
| BRD4-1   | Dissociation Constant (Kd) | 15.0 nM | [3]       |
| BRD4-2   | Dissociation Constant (Kd) | 2500 nM | [3]       |
| BRD4-BD1 | IC50                       | 8 nM    |           |

Further quantitative data on a broader panel of bromodomains and pharmacokinetic parameters are not readily available in the public domain.

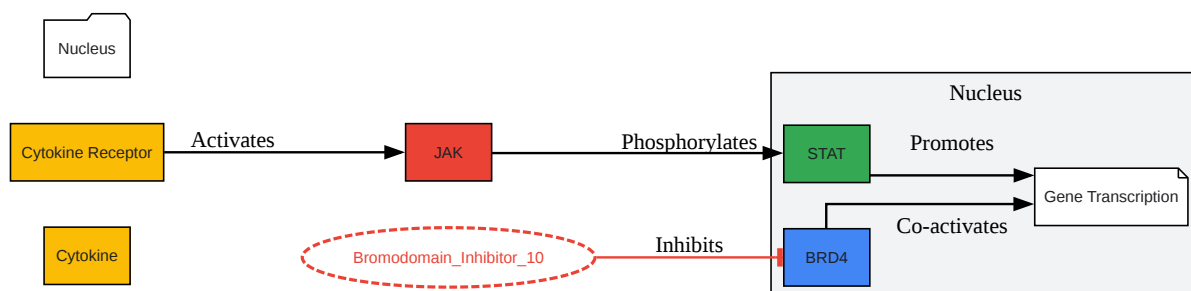
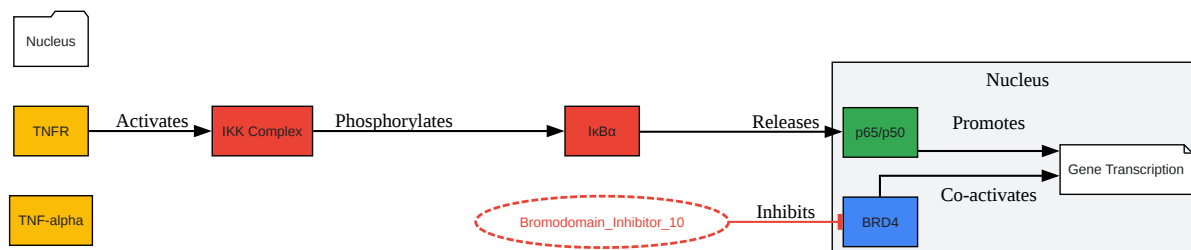
## Mechanism of Action & Signaling Pathways

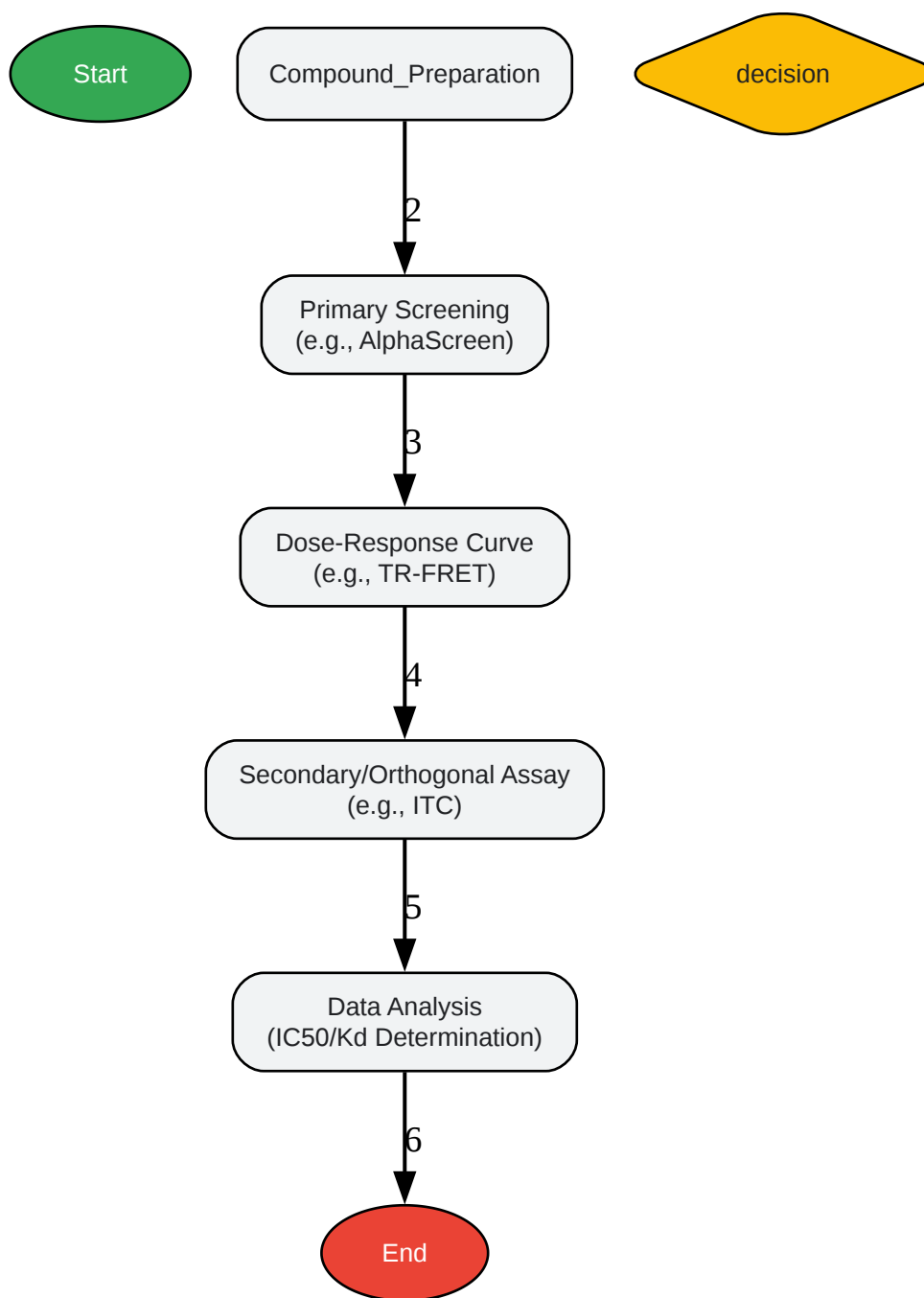
**Bromodomain inhibitor-10** functions by competitively binding to the acetyl-lysine binding pocket of the bromodomains of BET proteins, primarily BRD4. This prevents BRD4 from interacting with acetylated histones and transcription factors, leading to the displacement of BRD4 from chromatin. The subsequent downstream effects include the suppression of transcriptional programs regulated by key oncogenes and inflammatory mediators.

## Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory and immune responses. BRD4 has been shown to be a co-activator of NF-κB. By displacing BRD4 from NF-κB target gene promoters and enhancers, BET inhibitors like **Bromodomain**

**inhibitor-10** can effectively suppress the transcription of pro-inflammatory cytokines and chemokines.





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